4-Chloro-2-phenyl-1H-imidazole
CAS No.:
Cat. No.: VC16496208
Molecular Formula: C9H7ClN2
Molecular Weight: 178.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7ClN2 |
|---|---|
| Molecular Weight | 178.62 g/mol |
| IUPAC Name | 5-chloro-2-phenyl-1H-imidazole |
| Standard InChI | InChI=1S/C9H7ClN2/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H,(H,11,12) |
| Standard InChI Key | UKDAHYRLJGMRDQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC=C(N2)Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The molecular structure of 4-chloro-2-phenyl-1H-imidazole (C₉H₇ClN₂, molecular weight: 178.62 g/mol) consists of an imidazole core—a planar five-membered ring containing two nitrogen atoms at non-adjacent positions (1 and 3). The chlorine substituent at the 4-position and the phenyl group at the 2-position introduce steric and electronic effects that influence reactivity. X-ray crystallography of analogous compounds, such as 2-(4,5-bis(4-chlorophenyl)-1H-imidazole-2-yl)phenol, reveals typical bond lengths of 1.33–1.38 Å for C=N and 1.73–1.79 Å for C-Cl .
Tautomerism and Electronic Effects
Like all 1H-imidazoles, this compound exhibits tautomerism, with the hydrogen atom shifting between the two nitrogen atoms (N1 and N3). The electron-withdrawing chlorine atom at C4 polarizes the ring, increasing the acidity of the N1-H proton (pKa ≈ 14–16 in water) . The phenyl group at C2 contributes π-conjugation, stabilizing the aromatic system and influencing regioselectivity in further reactions.
Synthesis Methodologies
Conventional Multi-Step Synthesis
Physicochemical Properties
Thermal and Solubility Profile
The high melting point reflects strong intermolecular interactions, including π-stacking of phenyl groups and hydrogen bonding via N-H···Cl contacts. Limited aqueous solubility (≈5 mg/mL) necessitates polar aprotic solvents for pharmaceutical formulations .
Spectroscopic Characterization
1H NMR (500 MHz, CDCl₃):
13C NMR (150 MHz, DMSO-d₆):
IR (KBr):
Applications and Functional Derivatives
Pharmaceutical Intermediates
4-Chloro-2-phenyl-1H-imidazole serves as a precursor to antifungal agents such as cyazofamid, where it undergoes sulfonamide coupling at N1 . Recent studies highlight its role in synthesizing kinase inhibitors, with the chlorine atom facilitating halogen bonding to ATP-binding pockets .
Materials Science
The compound’s rigid aromatic structure makes it a candidate for organic semiconductors. Derivatives with extended π-systems exhibit charge carrier mobilities of 0.1–0.5 cm²/V·s in thin-film transistors .
Future Research Directions
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Green Synthesis: Developing catalytic chlorination methods to replace stoichiometric SOCl₂.
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Biological Screening: Systematic evaluation of antimicrobial and anticancer activity.
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Crystallography: Single-crystal X-ray studies to resolve tautomeric preferences.
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